![molecular formula C57H58N4O2 B14807718 2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14807718.png)
2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the fluorene core: This step involves the alkylation of fluorene with 2-ethylhexyl groups.
Introduction of the oxadiazole moiety: This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
Coupling reactions: The final step involves coupling the fluorene and oxadiazole intermediates under specific conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole: This compound shares structural similarities with other fluorene and oxadiazole derivatives.
Bis(2-ethylhexyl) phthalate: A similar compound used in plasticizers and other industrial applications.
Ethylhexyl triazone: Another related compound used in sunscreen formulations for UV protection.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorene and oxadiazole moieties, which confer distinct chemical and physical properties. This makes it particularly valuable for applications in advanced materials and scientific research.
Properties
Molecular Formula |
C57H58N4O2 |
|---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
2-[4-[9,9-bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C57H58N4O2/c1-5-9-17-39(7-3)37-57(38-40(8-4)18-10-6-2)51-35-47(41-23-27-45(28-24-41)55-60-58-53(62-55)43-19-13-11-14-20-43)31-33-49(51)50-34-32-48(36-52(50)57)42-25-29-46(30-26-42)56-61-59-54(63-56)44-21-15-12-16-22-44/h11-16,19-36,39-40H,5-10,17-18,37-38H2,1-4H3 |
InChI Key |
LSUDMKKFZQWQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=C1C=C(C=C6)C7=CC=C(C=C7)C8=NN=C(O8)C9=CC=CC=C9)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


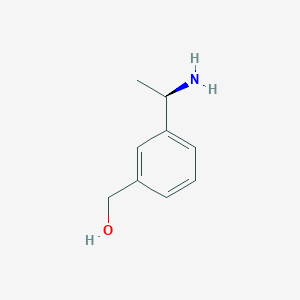
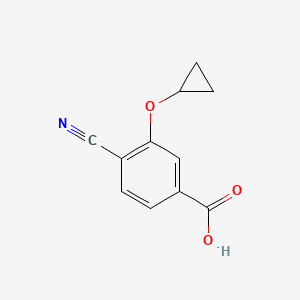

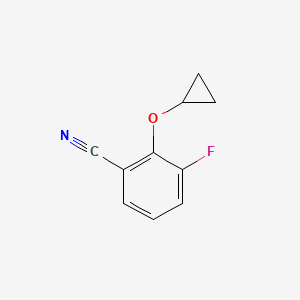
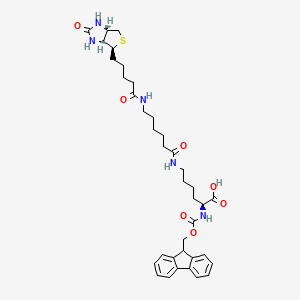
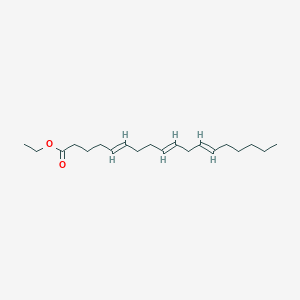
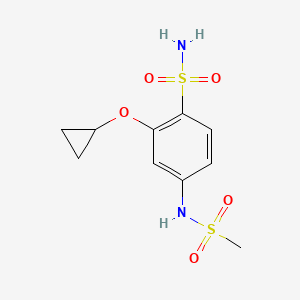
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B14807681.png)
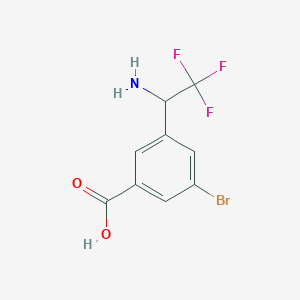
![N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B14807693.png)
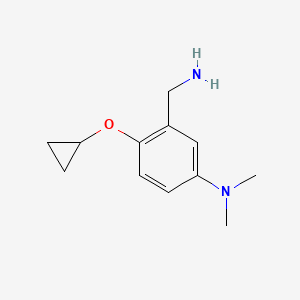
![2-(biphenyl-2-yloxy)-N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B14807703.png)
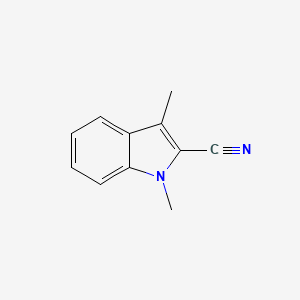
![Propyl (1-{[(2-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14807737.png)
